molecular formula C21H18ClN3O3S2 B2372283 N-(2-chloro-4-methylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetamide CAS No. 1260623-23-1

N-(2-chloro-4-methylphenyl)-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl}acetamide

Cat. No.: B2372283
CAS No.: 1260623-23-1
M. Wt: 459.96
InChI Key: RWTNWBTZHSBZFZ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups and rings, including a thiophene ring and a pyrimidine ring. These types of structures are often found in pharmaceuticals and other biologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a thiophene ring (a five-membered ring with four carbon atoms and one sulfur atom) and a pyrimidine ring (a six-membered ring with four carbon atoms and two nitrogen atoms). The other groups attached to these rings would give the molecule its unique properties .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar groups would likely make it somewhat soluble in water, while the large number of carbon atoms would make it soluble in organic solvents .

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many drugs with similar structures work by interacting with enzymes or receptors in the body .

Future Directions

Future research on this compound could involve studying its synthesis, reactions, and potential uses. It could also involve testing its biological activity and safety .

Properties

CAS No.

1260623-23-1

Molecular Formula

C21H18ClN3O3S2

Molecular Weight

459.96

IUPAC Name

N-(2-chloro-4-methylphenyl)-2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C21H18ClN3O3S2/c1-13-4-5-16(15(22)11-13)23-18(26)12-25-17-7-10-30-19(17)20(27)24(21(25)28)8-6-14-3-2-9-29-14/h2-5,7,9-11H,6,8,12H2,1H3,(H,23,26)

InChI Key

RWTNWBTZHSBZFZ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)NC(=O)CN2C3=C(C(=O)N(C2=O)CCC4=CC=CS4)SC=C3)Cl

solubility

not available

Origin of Product

United States

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